molecular formula C16H13N5O2 B14501627 2-Methylphthalazone 4-nitrobenzylidenehydrazone CAS No. 64765-33-9

2-Methylphthalazone 4-nitrobenzylidenehydrazone

Cat. No.: B14501627
CAS No.: 64765-33-9
M. Wt: 307.31 g/mol
InChI Key: XCWHKEDATAAJJT-APKIBMKDSA-N
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Description

2-Methylphthalazone 4-nitrobenzylidenehydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphthalazone 4-nitrobenzylidenehydrazone typically involves the reaction of 2-methylphthalazone with 4-nitrobenzaldehyde in the presence of hydrazine. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. For instance, the reaction of 1-chloro- and 1,4-dichloro-2-methylphthalazinium salts with hydrazine leads to the formation of hydrazones and azines of the corresponding 2-methylphthalazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylphthalazone 4-nitrobenzylidenehydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.

Scientific Research Applications

2-Methylphthalazone 4-nitrobenzylidenehydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylphthalazone 4-nitrobenzylidenehydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphthalazone: A related compound with similar structural features but lacking the nitrobenzylidenehydrazone moiety.

    4-Nitrobenzylidenehydrazone: Another related compound that shares the hydrazone functional group but differs in the rest of the structure.

Uniqueness

2-Methylphthalazone 4-nitrobenzylidenehydrazone is unique due to the presence of both the 2-methylphthalazone and 4-nitrobenzylidenehydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64765-33-9

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

(Z)-2-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]phthalazin-1-imine

InChI

InChI=1S/C16H13N5O2/c1-20-16(15-5-3-2-4-13(15)11-18-20)19-17-10-12-6-8-14(9-7-12)21(22)23/h2-11H,1H3/b17-10-,19-16-

InChI Key

XCWHKEDATAAJJT-APKIBMKDSA-N

Isomeric SMILES

CN1/C(=N\N=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3C=N1

Canonical SMILES

CN1C(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3C=N1

Origin of Product

United States

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